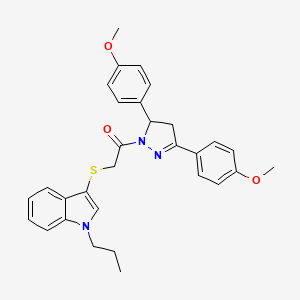
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C30H31N3O3S and its molecular weight is 513.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone (referred to as Compound A) is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the available literature on the biological activity of Compound A, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrazole ring and an indole moiety linked via a thioether group. Its molecular formula is C29H25N3O3S. The structural uniqueness contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Compound A has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis and cell cycle arrest |
| HepG2 | 10.00 | Inhibition of kinase activity |
| A549 | 26.00 | Disruption of mitochondrial function |
| NCI-H460 | 42.30 | Modulation of apoptotic pathways |
These results suggest that Compound A may exert its anticancer effects through multiple mechanisms, including apoptosis induction and kinase inhibition, which are critical for cancer cell survival.
Anti-inflammatory Activity
In addition to its anticancer properties, Compound A has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation. Preliminary in vitro studies indicate that Compound A effectively reduces pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives, including Compound A. In this study, researchers assessed the compound's activity against different cancer cell lines and inflammatory models. The findings demonstrated that Compound A not only inhibited cell proliferation but also modulated inflammatory responses effectively.
The mechanisms underlying the biological activities of Compound A are multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Kinase Inhibition : It has been shown to inhibit key kinases involved in cancer progression, leading to reduced cell viability.
- Anti-inflammatory Pathways : By downregulating the expression of COX enzymes and pro-inflammatory cytokines, Compound A may alleviate inflammation.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary studies have indicated that modifications in the pyrazole ring can enhance anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory disease models .
Intermolecular Interactions
The study of intermolecular interactions involving this compound has provided insights into hydrogen bonding patterns that are essential for understanding its biological activity. The compound can form hydrogen bonds with various acceptors, which may influence its solubility and bioavailability .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally similar to the target compound exhibited significant cytotoxicity against breast cancer cells. The mechanism of action was attributed to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, a derivative of the target compound was shown to reduce edema significantly compared to controls. This suggests that the structural features of the pyrazole ring contribute to its efficacy as an anti-inflammatory agent .
属性
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3S/c1-4-17-32-19-29(25-7-5-6-8-27(25)32)37-20-30(34)33-28(22-11-15-24(36-3)16-12-22)18-26(31-33)21-9-13-23(35-2)14-10-21/h5-16,19,28H,4,17-18,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKSFTUCTQNYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













